

Unlocking Precision in Bioconjugation: A Technical Guide to Fmoc-PEG3-NHS Ester

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Compound of Interest

Compound Name: *Fmoc-PEG3-NHS ester*

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Shanghai, China – December 29, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on **Fmoc-PEG3-NHS ester**, a versatile heterobifunctional crosslinker. This document provides in-depth information on its molecular characteristics, detailed experimental protocols for its application in bioconjugation, and visual workflows to aid in experimental design.

Fmoc-PEG3-NHS ester is a valuable tool in bioconjugation, peptide synthesis, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. This combination allows for a sequential and controlled conjugation strategy. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.[2]

Core Molecular Data

A clear understanding of the physicochemical properties of **Fmoc-PEG3-NHS ester** is fundamental to its successful application. The following table summarizes its key molecular information.

Property	Value	Reference
Chemical Formula	C ₂₈ H ₃₂ N ₂ O ₉	--INVALID-LINK--
Molecular Weight	540.56 g/mol	--INVALID-LINK--
CAS Number	1352827-47-4	--INVALID-LINK--[3]
Purity	≥95%	--INVALID-LINK--[3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF	--INVALID-LINK--

Strategic Applications in Research

The unique trifunctional architecture of **Fmoc-PEG3-NHS ester** makes it a strategic choice for a variety of advanced research applications:

- **Peptide Synthesis and Modification:** The Fmoc group is a standard protecting group in solid-phase peptide synthesis, allowing for the controlled assembly of peptide chains.[4] The PEG linker can be incorporated to improve the pharmacokinetic properties of the final peptide.[5]
- **PROTAC Synthesis:** In the development of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy.[6] The PEG chain in **Fmoc-PEG3-NHS ester** provides the necessary spacing and flexibility for the formation of a productive ternary complex, while the reactive ends allow for the sequential conjugation of the two ligands.[1]
- **Bioconjugation and Surface Modification:** The NHS ester readily reacts with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.[7] This allows for the attachment of the Fmoc-PEG3 moiety, which can then be deprotected to reveal a primary amine for subsequent conjugation to another molecule of interest.[2]

Experimental Protocols

The following protocols provide a general framework for the use of **Fmoc-PEG3-NHS ester** in bioconjugation applications. Optimization may be required for specific molecules and experimental contexts.

Protocol 1: Conjugation of Fmoc-PEG3-NHS Ester to a Primary Amine-Containing Molecule

This protocol describes the reaction of the NHS ester with a primary amine on a target molecule, such as a protein or an amine-modified oligonucleotide.

Materials:

- **Fmoc-PEG3-NHS ester**
- Amine-containing molecule (e.g., protein, peptide)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[8]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- **Dissolve the Amine-Containing Molecule:** Prepare a solution of the target molecule in the reaction buffer.
- **Prepare Fmoc-PEG3-NHS Ester Solution:** Immediately before use, dissolve the required amount of **Fmoc-PEG3-NHS ester** in a small volume of anhydrous DMF or DMSO. A 10-20 fold molar excess of the NHS ester to the amine-containing molecule is a common starting point.[9]
- **Reaction:** Add the **Fmoc-PEG3-NHS ester** solution to the solution of the amine-containing molecule.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9]
- **Quenching:** Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

- Purification: Purify the resulting conjugate using an appropriate method to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

- Fmoc-PEG3-conjugate
- Anhydrous Dimethylformamide (DMF)
- Piperidine
- Purification system (e.g., HPLC)

Procedure:

- Dissolve the Conjugate: Dissolve the Fmoc-protected conjugate in anhydrous DMF.
- Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.[\[10\]](#)
- Incubation: Stir the reaction at room temperature for 30 minutes.[\[10\]](#)
- Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the complete removal of the Fmoc group.
- Purification: Purify the deprotected conjugate using an appropriate chromatographic method.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows involving **Fmoc-PEG3-NHS ester**.

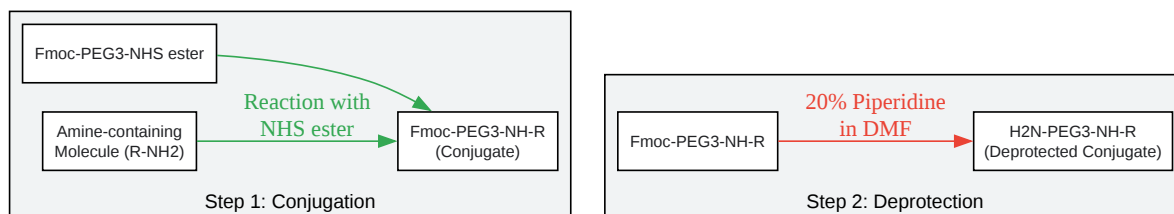


Figure 1: Bioconjugation and Deprotection Workflow

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A diagram illustrating the two-step process of conjugation and Fmoc deprotection.

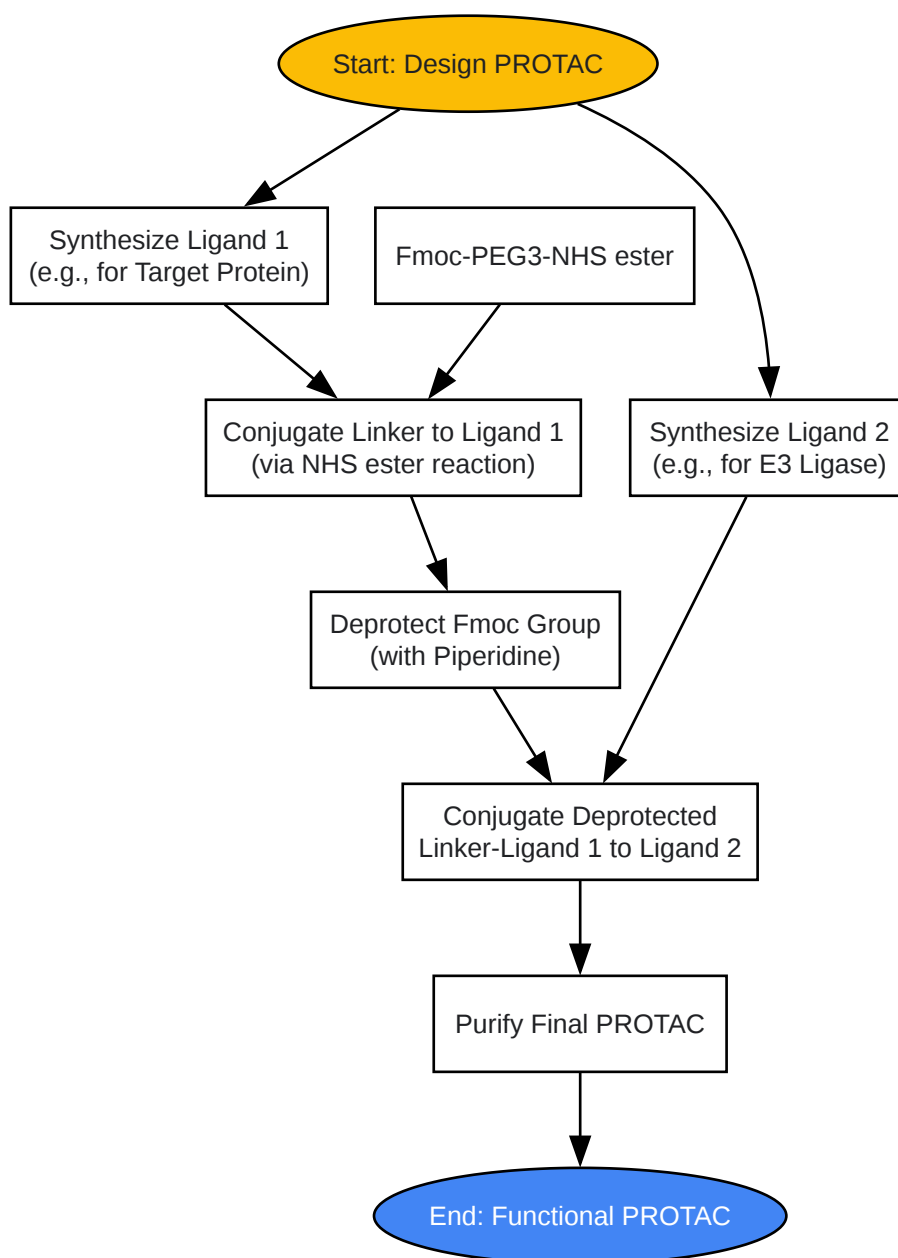


Figure 2: Logical Flow for PROTAC Synthesis

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A flowchart outlining the key steps in synthesizing a PROTAC using **Fmoc-PEG3-NHS ester**.

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